(-)-Tramadol
概要
説明
(-)-Tramadol is a synthetic opioid analgesic that is commonly used for the management of moderate to severe pain. It was first synthesized in 1977 by Grünenthal GmbH, a German pharmaceutical company. Tramadol is a racemic mixture, which means it contains two enantiomers, (+)-tramadol and (-)-tramadol. The (-)-tramadol enantiomer is responsible for most of the analgesic effects of the drug.
科学的研究の応用
Antidepressant Effects : Tramadol has been shown to have antidepressant-like effects in animal models, potentially involving the L-arginine-nitric oxide-cyclic guanosine monophosphate signaling pathway (Jessé et al., 2008).
Postoperative Pain Management : It inhibits postoperative hypersensitivity by increasing noradrenaline and serotonin levels in the spinal cord and activating opioid receptors (Kimura et al., 2012).
Neurotransmitter Interaction : Tramadol inhibits 5HT uptake and facilitates its basal outflow in the rat brain, indicating an intraneuronal site of action (Driessen & Reimann, 1992).
TRPV1 Agonist : Acts as an agonist of TRPV1, which may explain both the desired analgesic and often-seen side effects (e.g., initiation of burning pain and erythema) of tramadol (Marincsák et al., 2008).
Immune Response and Pain : Tramadol induced antinociception and enhanced natural killer activity and IL-2 production in mice, but its anti-inflammatory effects disappeared after chronic administration (Sacerdote et al., 1997).
Oxidative Stress and Neurotransmitter Alteration : Chronic tramadol consumption induces oxidative stress, inflammation, and apoptosis, and alters cerebral monoamine neurotransmitters in rats (Mohamed & Mahmoud, 2019).
Effect on Testicular Function : Tramadol treatment affects testicular function in adult male rats, potentially through overproduction of nitric oxide and oxidative stress (Ahmed & Kurkar, 2014).
Pharmacokinetics and Side Effects : Tramadol hydrochloride is used to treat pain, anxiety, and depression, but has side effects due to its fast metabolization and excretion (Vazzana et al., 2015).
Diabetic Neuropathy Treatment : Tramadol was effective and safe in treating the pain of diabetic neuropathy, with the most frequent adverse events being nausea, constipation, headache, and somnolence (Harati et al., 1998).
Pain Management in Osteoarthritis : Tramadol decreases pain intensity, produces symptom relief, and improves function in people with osteoarthritis, but these benefits are small and have a high risk of adverse events (Cepeda et al., 2006).
特性
IUPAC Name |
(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLZQTGLZFBW-GOEBONIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313414 | |
Record name | (-)-(S,S)-trans-Tramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Tramadol | |
CAS RN |
123134-25-8 | |
Record name | (-)-(S,S)-trans-Tramadol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123134-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-(S,S)-trans-Tramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123134258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-(S,S)-trans-Tramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRAMADOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J30IC20Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: (-)-Tramadol exerts its analgesic effects through a dual mechanism: [, ]
- μ-Opioid Receptor Agonism: (-)-Tramadol acts as a weak agonist at the μ-opioid receptor, similar to morphine, but with lower affinity. This interaction inhibits pain signal transmission in the central nervous system. []
- Monoamine Reuptake Inhibition: (-)-Tramadol and its metabolite, (+)-O-desmethyltramadol (M1), inhibit the reuptake of norepinephrine and serotonin in the central nervous system, further contributing to its analgesic effects. []
A: Oral (-)-Tramadol demonstrates a relative potency of approximately 4:1 compared to oral Morphine, suggesting that higher doses of Tramadol are required for similar analgesic effects. []
ANone: (-)-Tramadol has the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol.
A: While specific spectroscopic data is not available in the provided research, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for Tramadol analysis. []
ANone: The provided research focuses on the pharmacological aspects of (-)-Tramadol. Further research would be needed to explore its material compatibility and stability.
ANone: The provided research focuses on the analgesic properties of (-)-Tramadol and does not mention any catalytic activities.
ANone: While the provided research doesn't delve into computational modeling of (-)-Tramadol, such methods could be valuable for investigating its interactions with receptors and exploring potential structural modifications.
A: While the provided research doesn't explore specific SAR studies, it highlights that the metabolite (+)-O-desmethyltramadol (M1) contributes significantly to Tramadol's analgesic effects, indicating the importance of metabolic transformations for its activity. []
A: Research indicates the development of a novel chewable chocolate-based drug delivery system for Tramadol administration in children, demonstrating improved taste tolerability and reliable relative bioavailability compared to oral liquid formulations. []
ANone: While the provided research focuses on immediate applications, assessing the long-term stability of (-)-Tramadol under various storage conditions is crucial for pharmaceutical formulation development.
A: (-)-Tramadol exhibits specific pharmacokinetic properties: []
A: Yes, genetic variations, particularly in genes encoding drug-metabolizing enzymes like CYP2D6, can significantly influence the pharmacokinetics of Tramadol. This variability contributes to interindividual differences in response and potential for adverse effects. []
A: Yes, the pharmacokinetic profile of Tramadol can differ based on the route of administration. For instance, the absorption rate constant of the chewable tablet was significantly lower compared to oral liquid, suggesting differences in absorption kinetics. []
A: Research has investigated the efficacy of Tramadol in various pain models: [, , , ]
- Animal Models: Studies in Wistar rats demonstrated that tramadol minimized potential pain during post-oophorectomy, highlighting its analgesic effects in a surgical pain model. []
- Clinical Trials: Clinical trials have compared the analgesic efficacy of Tramadol alone and in combination with other analgesics, such as paracetamol and diclofenac, in various postoperative pain settings. [, , ]
ANone: The provided research focuses primarily on the short-term use of Tramadol for acute pain management. While the development of tolerance and dependence is a concern with long-term opioid use, the specific mechanisms of resistance to Tramadol are not extensively discussed.
A: While the provided research focuses on therapeutic applications, it acknowledges that Tramadol can cause side effects. For instance, higher doses of Tramadol (1.5 mg/kg) combined with Paracetamol led to an increased incidence of nausea and vomiting compared to lower doses (1 mg/kg) in patients undergoing microdisectomy surgery. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。